¹³C NMR Chemical Shift Resolution
The ¹³C NMR chemical shift of the alanine C3 methyl carbon resonates at 17.3 ppm, which is 34.4 ppm upfield from the C2 α-carbon (51.7 ppm) and approximately 158 ppm upfield from the C1 carboxyl carbon (~175 ppm). This places the C3 resonance in a spectral region (15–20 ppm) with minimal overlap from other common metabolites, enabling unambiguous detection and quantification of the ¹³C-labeled methyl group even in complex biological matrices [1]. In contrast, the C2-labeled isotopomer (DL-Alanine-2-¹³C) produces a signal at ~51.7 ppm, a congested region shared by numerous α-carbons of amino acids, increasing the risk of signal overlap and requiring more sophisticated spectral deconvolution [1].
| Evidence Dimension | ¹³C NMR chemical shift (ppm) in aqueous solution |
|---|---|
| Target Compound Data | C3 (methyl) of alanine: 17.3 ppm |
| Comparator Or Baseline | C2 (α-carbon) of alanine: 51.7 ppm; C1 (carboxyl): ~175 ppm (typical range 170–175 ppm) |
| Quantified Difference | C3 is 34.4 ppm upfield from C2; ~158 ppm upfield from C1 |
| Conditions | ¹³C NMR of brain extracts; chemical shifts reported from Nature Communications Table 5 (2017) |
Why This Matters
The isolated C3 resonance at 17.3 ppm enables straightforward, high-confidence integration of the ¹³C label without interference from overlapping metabolite signals, reducing quantification error in metabolic flux studies.
- [1] Table 5, Chemical shifts of peaks examined by ¹³C NMR. Nature Communications, 2017, 8:143. C2 alanine 51.7 ppm, C3 alanine 17.3 ppm. DOI: 10.1038/s41467-017-01143-w. View Source
